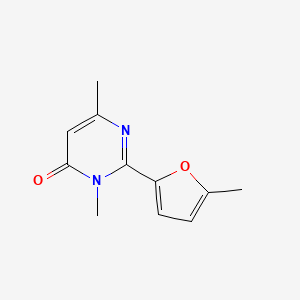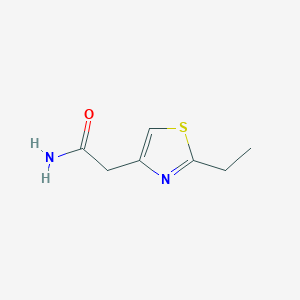
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethoxy)-6-(methylthio)toluene, commonly referred to as 1-(2OHEtOMe)-6(MeS)T, is an organic compound with a unique structure that combines hydroxyethoxy and methylthio functional groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene typically involves multiple steps, starting with the preparation of the toluene derivative. One common method involves the following steps:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in aminotoluene.
Etherification: The amino group is then converted to a hydroxyethoxy group through etherification.
Thiomethylation: Finally, the hydroxyethoxy derivative undergoes thiomethylation to introduce the methylthio group.
Industrial Production Methods
Industrial production of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylthio group can be reduced to a thiol group.
Substitution: The hydroxyethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethoxy)-6-(methylthio)toluene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can be compared with other similar compounds, such as:
1-(2-Hydroxyethoxy)-4-(methylthio)toluene: Differing in the position of the methylthio group, which can affect its reactivity and biological activity.
1-(2-Methoxyethoxy)-6-(methylthio)toluene: Substitution of the hydroxy group with a methoxy group, altering its hydrogen bonding capability.
1-(2-Hydroxyethoxy)-6-(ethylthio)toluene: Replacement of the methylthio group with an ethylthio group, impacting its steric and electronic properties.
Properties
CAS No. |
125056-71-5 |
|---|---|
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
InChI Key |
RCMQIVZCCPUJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


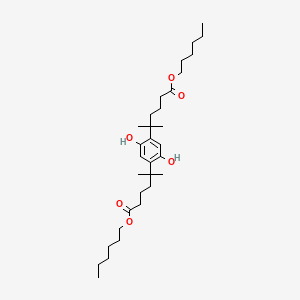

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)

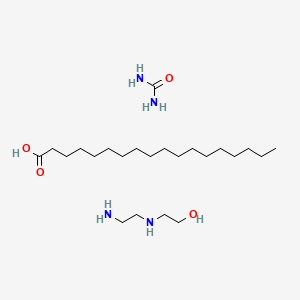
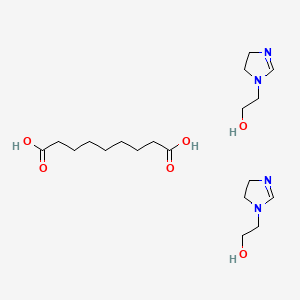
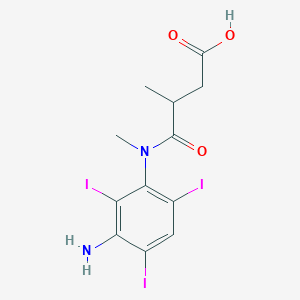
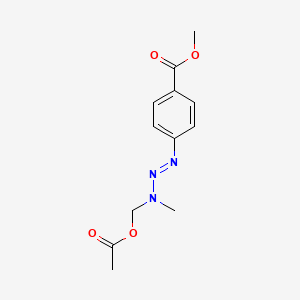
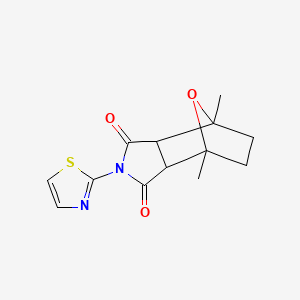

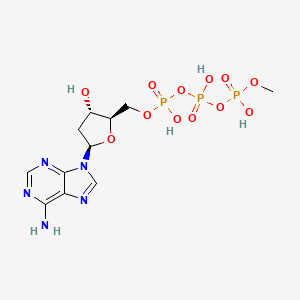
![5-ethyl-6-methyl-3-[(4-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one](/img/structure/B12804599.png)
